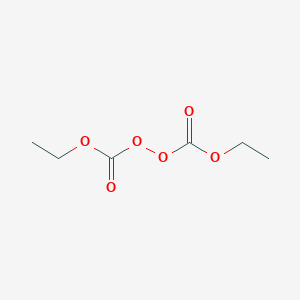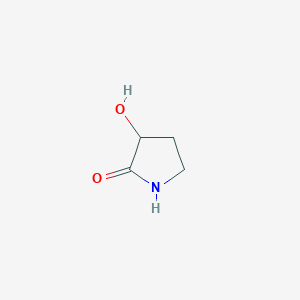
3-Hydroxy-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of multi-substituted pyrrolidinones can be achieved through a direct [3 + 2] cycloaddition of azaoxyallyl cations with aromatic ethylenes, providing an efficient method for obtaining bioactive molecules containing pyrrolidinones in moderate to good yields (Zhang et al., 2018). Additionally, a practical and improved synthesis approach for derivatives of pyrrolidinone involves a sequence of ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, highlighting the versatility and adaptability in synthesizing these compounds (Yee et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including 3-hydroxy-2-pyrrolidinone, can be detailed through studies such as X-ray crystallography. These analyses reveal the existence of these compounds mainly in the quinoid form with contributions from the aromatic zwitterion form, demonstrating the dynamic nature of their structural chemistry (Xiao et al., 1993).
Chemical Reactions and Properties
3-Hydroxy-2-pyrrolidinone derivatives exhibit a range of chemical behaviors and interactions. For instance, their interaction with NH2OH and NH2OBn leads to the synthesis of new hydroximino derivatives, providing insight into their reactive capabilities and potential for further chemical transformations (Katkevics et al., 2004).
Physical Properties Analysis
The physical properties of 3-hydroxy-2-pyrrolidinone and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies involving single crystal X-ray diffraction offer valuable data on these aspects, highlighting the compounds' crystalline structures and helping predict their behavior in various chemical processes (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties of 3-hydroxy-2-pyrrolidinone, including its reactivity, stability, and interaction with other compounds, are essential for its potential applications. The compound's ability to form complexes with metals, as shown in studies of its interaction with aluminum, reveals its potential as a chelating agent and its relevance in areas like medicinal chemistry and environmental remediation (Clevette et al., 1989).
Applications De Recherche Scientifique
Synthesis of Hydroximino Derivatives : 3-Hydroximino-1-hydroxy-2-pyrrolidinones are synthesized through interactions with NH2OH and NH2OBn with methyl esters of 2-oxo-3-butenoic acid derivatives. This synthesis is significant in organic chemistry for creating new compounds (Katkevics et al., 2004).
Potential Therapeutic Chelating Agent : Bis(3-hydroxy-4-pyridinone)-EDTA derivatives show potential as therapeutic aluminum-chelating agents. These compounds have been investigated for their protonation constants, partition coefficient, and biodistribution, indicating effectiveness in in vivo aluminum removal (Santos et al., 2005).
Chelation Efficacy for Hard Metal Ions : Studies on bis(3-hydroxy-4-pyridinone)-EDTA derivatives with M(3+) hard metal ions (Fe, Al, Ga) demonstrate their superior chelation efficacy and selectivity compared to other agents, making them relevant in the context of human metal overload (Gama et al., 2009).
Nootropic and Antiamnesic Properties : Derivatives of 3-hydroxy-3-pyrrolin-2-one have been studied for their antiamnesic properties, showing effects comparable to known nootropes like piracetam. This highlights their potential application in memory enhancement and cognitive disorders (Shuklina & Kolla, 2003).
Synthesis of Bioactive Derivatives : The synthesis of polysubstituted 3-hydroxy-2-pyrrolidinones using admicellar catalysis with TiO2 nanoparticles demonstrates an environmentally friendly methodology for creating bioactive compounds (Sarkar & Mukhopadhyay, 2013).
Antioxidant Activity : 3-Hydroxy-3-pyrroline-2-ones have been synthesized and evaluated for their antioxidant activity. Specific derivatives have shown promising radical scavenging properties, comparable to conventional antioxidants, making them potential candidates for therapeutic applications (Nguyen et al., 2022).
Influence on Dopamine Metabolism : The compound 1-hydroxy-3-amino-pyrrolidinone-2 (HA-966) has been shown to influence dopamine and its metabolites in the rat corpus striatum, indicating its potential application in neurological research (Hillen & Noach, 1971).
Membrane Partition Studies : Research on 3-hydroxy-4-pyridinone Zn(ii) complexes has provided insights into their interaction with lipid phases and membrane translocation mechanisms, which is vital for understanding their biomedical applications (Coimbra et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-pyrrolidinone | |
CAS RN |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



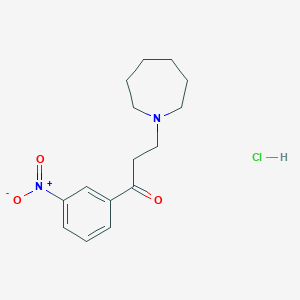


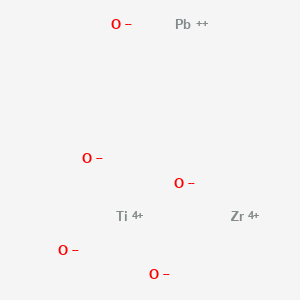

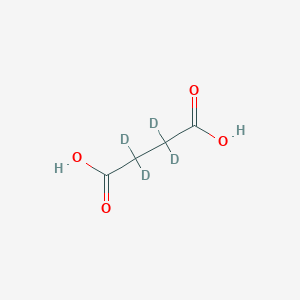
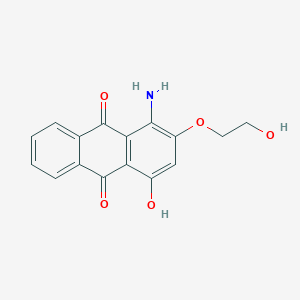
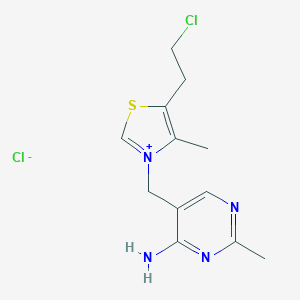
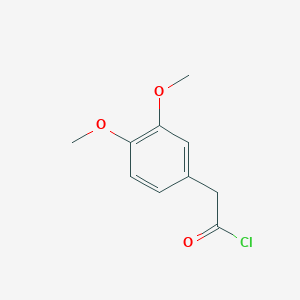

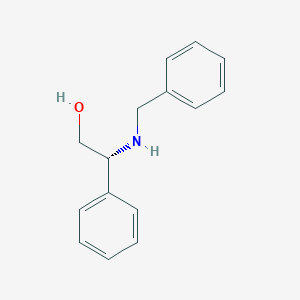
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

